7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one
Overview
Description
7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one is a heterocyclic compound that features a pyrano-pyridine fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one typically involves the reaction of appropriate pyridine derivatives with brominating agents under controlled conditions. One common method involves the bromination of 2H-pyrano[3,2-b]pyridin-4(3H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other atoms in the molecule.
Coupling Reactions: It can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted pyrano-pyridine derivative.
Scientific Research Applications
7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Material Science: The compound’s unique structural properties make it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The pyrano-pyridine core can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2H-pyrano[3,2-b]pyridin-4(3H)-one: The non-brominated analog.
7-Chloro-2H-pyrano[3,2-b]pyridin-4(3H)-one: A similar compound with a chlorine atom instead of bromine.
7-Iodo-2H-pyrano[3,2-b]pyridin-4(3H)-one: A similar compound with an iodine atom instead of bromine.
Uniqueness
7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. Bromine’s size and electronegativity can enhance the compound’s binding properties and make it more suitable for specific applications compared to its chloro or iodo analogs.
Properties
IUPAC Name |
7-bromo-2,3-dihydropyrano[3,2-b]pyridin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-5-3-7-8(10-4-5)6(11)1-2-12-7/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHHRWJWKGGRPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)N=CC(=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301231879 | |
Record name | 7-Bromo-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301231879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1624261-71-7 | |
Record name | 7-Bromo-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1624261-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301231879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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